molecular formula C8H16ClNO B1381627 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride CAS No. 1807941-15-6

3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride

Cat. No. B1381627
M. Wt: 177.67 g/mol
InChI Key: QPRVSAXQIKHOND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The InChI code for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride is 1S/C8H15NO.ClH/c10-8-5-7(6-8)9-3-1-2-4-9;/h7-8,10H,1-6H2;1H . This indicates the presence of a pyrrolidin-1-yl group attached to a cyclobutan-1-ol group, along with a hydrochloride group.


Physical And Chemical Properties Analysis

3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride has a molecular weight of 177.67 g/mol. It is a powder that should be stored at room temperature .

Scientific Research Applications

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

New 2-(pyrrolidine-3-yl)acetic acid derivatives, cyclic γ-aminobutyric acid analogues with additional substitution at the 4-position, were synthesized. Key steps included intermolecular [2+2]-photocycloaddition and fragmentation reaction of the resulting cyclobutane moiety (Petz et al., 2019).

Synthesis of 4-Substituted Pyrrolidin-3-ols

The asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to 3-benzyloxy-substituted alkenoylcamphorsultams produced trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group. These compounds serve as chiral building blocks for the synthesis of bioactive pyrrolidines (Karlsson & Högberg, 2001).

Catalytic and Bioactive Molecule Development

Development of Bioactive Molecules

A large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for the synthesis of various bioactive molecules, was achieved in 51% overall yield through a series of reactions including 1,3-dipolar cycloaddition and subsequent reduction (Kotian et al., 2005).

Structural and Molecular Studies

Molecular Structure Analysis

The molecule C11H12N2O4 consists of a 3-azabicyclo[3.2.0]heptane group with a nearly planar cyclobutane ring fused to a pyrrolidine ring and bonded to a 2,6-dioxopiperidine ring at the 3-position. This structure revealed significant intermolecular interactions and weak π-ring interactions, linking molecules into infinite chains (Hijji et al., 2009).

Safety And Hazards

The safety information for 3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-pyrrolidin-1-ylcyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-5-7(6-8)9-3-1-2-4-9;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRVSAXQIKHOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride

CAS RN

1807941-15-6
Record name 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride
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